

Application Notes & Protocols: Induction of Systemic Anaphylaxis with Compound 48/80 in Mice

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Compound of Interest

Compound Name: Anti-inflammatory agent 48

Cat. No.: B12389159

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Introduction

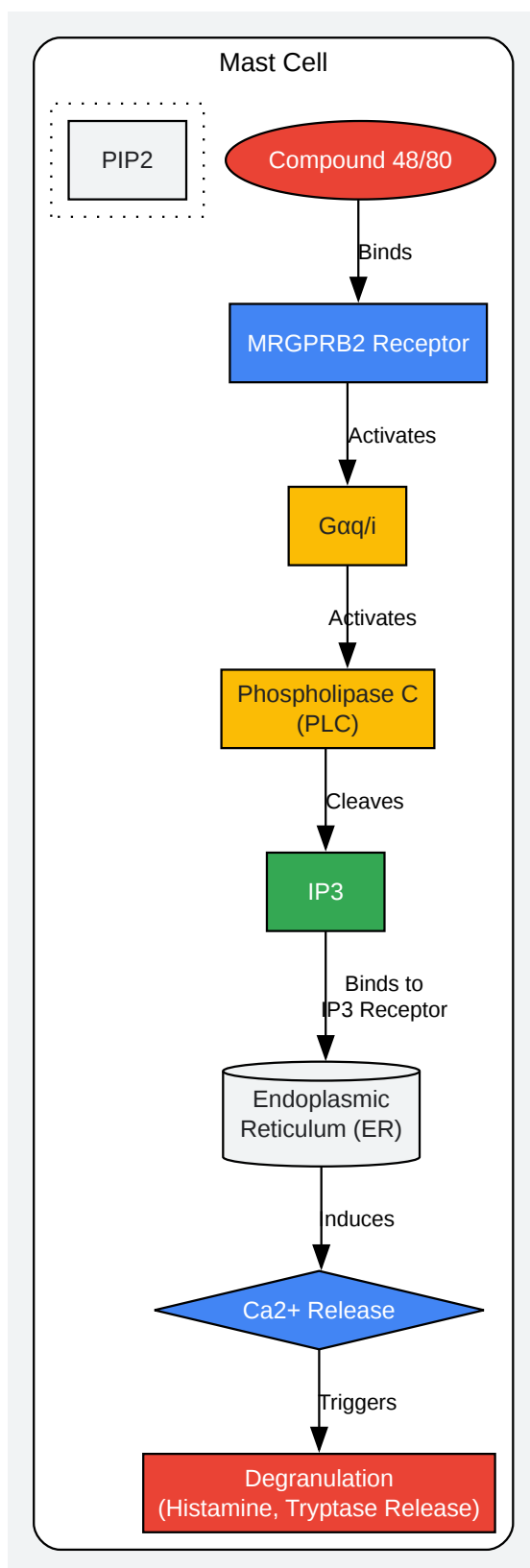
Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde, widely utilized in experimental models to induce non-IgE-mediated systemic anaphylaxis.[1][2] It acts as a potent mast cell degranulator, triggering the release of various inflammatory mediators, including histamine, serotonin, and tryptase.[3][4] This action makes it an invaluable tool for studying the mechanisms of anaphylactoid reactions, mast cell biology, and for the preclinical evaluation of anti-allergic and anti-inflammatory therapeutic agents.[1][5][6]

The primary mechanism of action for Compound 48/80 involves the activation of Mas-related G protein-coupled receptors (MRGPRs), specifically the human MRGPRX2 and its murine ortholog, MRGPRB2.[7] This receptor activation initiates a downstream signaling cascade, leading to a rapid and significant release of pre-formed mediators from mast cell granules, which precipitates the signs and symptoms of systemic anaphylaxis.

This document provides a detailed protocol for inducing systemic anaphylaxis in mice using Compound 48/80, outlines methods for assessing the anaphylactic response, and presents key quantitative data from relevant studies.

Signaling Pathway of Compound 48/80-Induced Mast Cell Activation

Compound 48/80 bypasses the classical IgE-FcεRI pathway and directly activates mast cells by binding to the MRGPRB2 receptor (in mice). This binding activates heterotrimeric G proteins (Gαq and Gαi), which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting sharp increase in cytosolic Ca²⁺ is a critical signal that promotes the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators (degranulation).^[8]



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Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Protocols

Protocol 1: Induction of Systemic Anaphylaxis

This protocol describes the induction of a systemic anaphylactic shock in mice, a model characterized by high mortality and rapid onset.

1. Materials and Reagents:

- Compound 48/80 (Sigma-Aldrich)
- Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
- Male ICR or C57BL/6 mice (8-10 weeks old)
- Syringes (1 mL) and needles (27G)
- Animal scale
- Timer

2. Animal Handling:

- Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[\[9\]](#)
- Weigh each mouse immediately before the experiment to ensure accurate dosing.

3. Preparation of Compound 48/80 Solution:

- Dissolve Compound 48/80 in sterile saline or PBS to a final concentration of 1.6 mg/mL. This concentration is suitable for a 10 mL/kg injection volume to achieve an 8 mg/kg dose.
- Ensure the solution is thoroughly mixed. Prepare fresh on the day of the experiment.

4. Induction of Anaphylaxis:

- Administer Compound 48/80 via intraperitoneal (i.p.) injection at a dose of 8-10 mg/kg body weight.[\[3\]](#)[\[10\]](#)[\[11\]](#) This dose is typically sufficient to induce a fatal anaphylactic reaction.[\[12\]](#)

[13]

- For control groups, administer an equivalent volume of the vehicle (saline or PBS).

5. Monitoring and Data Collection:

- Immediately after injection, place the mouse in an observation cage.
- Monitor mortality continuously for at least 1 hour.[3][10][12][13] The number of deaths within this period is the primary endpoint.
- (Optional) For sublethal studies or to assess therapeutic interventions, monitor rectal body temperature at regular intervals (e.g., every 15 minutes for 90 minutes) as hypothermia is a key indicator of anaphylaxis severity.[5][6][14]
- At the end of the observation period (or upon euthanasia), blood may be collected via cardiac puncture for subsequent analysis of plasma histamine or serum tryptase.[3][12]

Protocol 2: Assessment of Plasma Histamine

This protocol outlines the collection and processing of blood samples for the quantification of histamine release.

1. Materials and Reagents:

- Anticoagulant tubes (e.g., containing EDTA)
- Microcentrifuge
- Pipettes and tips
- Histamine ELISA kit or spectrofluorometric assay reagents (o-phthalaldehyde)[9]

2. Sample Collection:

- Following the 1-hour observation period in Protocol 1, euthanize surviving mice.
- Immediately perform cardiac puncture to collect whole blood into anticoagulant tubes.

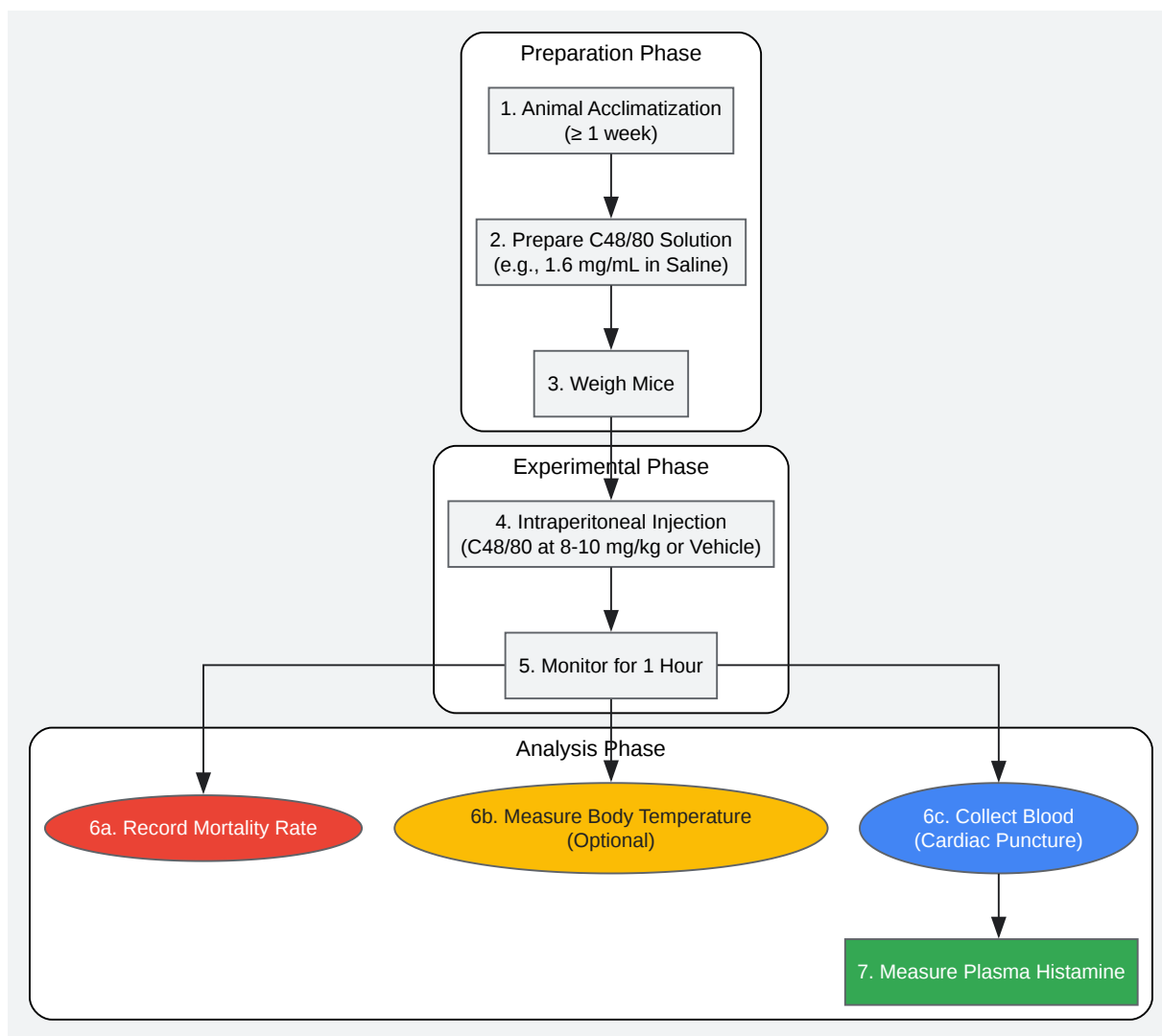
3. Sample Processing:

- Centrifuge the blood at approximately 400 x g for 10 minutes at 4°C to separate the plasma.
[\[9\]](#)[\[12\]](#)
- Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4. Histamine Quantification:

- Measure the histamine concentration in the plasma using a commercial ELISA kit or a spectrofluorometric method following the manufacturer's instructions.[\[9\]](#)[\[13\]](#)

Experimental Workflow Diagram



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Caption: Experimental workflow for inducing and assessing systemic anaphylaxis.

Data Presentation

The following tables summarize quantitative data from studies using the Compound 48/80-induced anaphylaxis model in mice.

Table 1: Effect of Intraperitoneal Compound 48/80 on Mouse Mortality

Mouse Strain	Compound 48/80 Dose (mg/kg)	Observation Period	Mortality Rate (%)	Reference(s)
ICR	8	1 hour	100	[10] [12] [13]
Not Specified	8	1 hour	80	[11]
CD1	10	1 hour	Not specified, but used for mortality test	[3]

Table 2: Effect of Compound 48/80 on Plasma Histamine Levels

Mouse Strain	Compound 48/80 Dose (mg/kg)	Treatment Group	Plasma Histamine (ng/mL, Mean \pm SEM/SD)	Reference
ICR	8	Saline Control	45.4 \pm 11.1	[12]
ICR	8	Compound 48/80	389.2 \pm 45.3	[12]

Table 3: Key Parameters for Assessing Anaphylaxis

Parameter	Method of Measurement	Expected Change in Anaphylaxis	Reference(s)
Body Temperature	Rectal probe or Infrared thermometer	Decrease (Hypothermia)	[5] [6] [14]
Vascular Permeability	Evans blue dye extravasation (local model)	Increase	
Mast Cell Degranulation	Toluidine blue staining of tissues (e.g., mesentery, skin)	Increased number of degranulated mast cells	[3] [15]
Serum Tryptase	ELISA	Increase	[3]

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